lithium(1+)iondichloro-1,3-thiazole-4-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
lithium(1+)iondichloro-1,3-thiazole-4-sulfinate: is a chemical compound with the molecular formula C3HCl2LiNO2S2. It is a lithium salt of 2,5-dichloro-1,3-thiazole-4-sulfinate. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Lithium;2,5-dichloro-1,3-thiazole-4-sulfinate is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific interactions of this compound with its targets that result in these effects are currently unknown and may be a topic of future research.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific molecular and cellular effects of this compound remain to be elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium;2,5-dichloro-1,3-thiazole-4-sulfinate typically involves the reaction of 2,5-dichloro-1,3-thiazole-4-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods: Industrial production of lithium;2,5-dichloro-1,3-thiazole-4-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: lithium(1+)iondichloro-1,3-thiazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.
Substitution: The chlorine atoms in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfhydryl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
lithium(1+)iondichloro-1,3-thiazole-4-sulfinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of biologically active thiazole derivatives.
Comparison with Similar Compounds
2,5-Dichloro-1,3-thiazole: A precursor to lithium;2,5-dichloro-1,3-thiazole-4-sulfinate.
2,5-Dichloro-1,3-thiazole-4-sulfonic acid: An oxidized form of the compound.
2,5-Dichloro-1,3-thiazole-4-sulfhydryl: A reduced form of the compound.
Uniqueness: lithium(1+)iondichloro-1,3-thiazole-4-sulfinate is unique due to its lithium salt form, which imparts specific chemical properties and reactivity.
Properties
IUPAC Name |
lithium;2,5-dichloro-1,3-thiazole-4-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2NO2S2.Li/c4-1-2(10(7)8)6-3(5)9-1;/h(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFIMQFQBODROX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1(=C(SC(=N1)Cl)Cl)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2LiNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.